(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
Overview
Description
(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is 424.21105539 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Piperazine derivatives have been synthesized and shown significant pharmacophoric activities, including antibacterial and antifungal properties. These compounds have been tested against various microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, indicating their potential in developing new antimicrobial agents (Suryavanshi & Rathore, 2017).
Asymmetric Synthesis and Catalysis
Research has also focused on the synthesis of chiral piperazine derivatives through aryl C–H activation, which are important for asymmetric catalysis. These compounds, particularly unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, have been synthesized and evaluated for their potential in catalyzing asymmetric reactions, demonstrating the utility of piperazine derivatives in synthetic organic chemistry and catalysis (Yang et al., 2011).
Nitrogen-Containing Heterocycles Synthesis
Compounds with nitrofuran rings have been explored for the synthesis of nitrogen-containing heterocycles. These studies highlight the versatility of nitrofuran derivatives in constructing complex heterocyclic structures, which are prevalent in many biologically active compounds (Sasaki & Yoshioka, 1971).
Biofilm Inhibition and Antibacterial Activity
Piperazine derivatives have been studied for their biofilm inhibition capabilities and antibacterial activities. Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed potent activity against bacterial biofilms and MurB enzyme inhibitors, indicating their potential application in addressing antibiotic resistance and biofilm-related infections (Mekky & Sanad, 2020).
Properties
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-17-4-6-18(7-5-17)23(28)26-12-10-25(11-13-26)19-8-9-22(27(29)30)21(15-19)24-16-20-3-2-14-31-20/h4-9,15,20,24H,2-3,10-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPJPHZUJBBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.